4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18632562
InChI: InChI=1S/C8H5BrClN3/c9-7-4-13(5-12-7)6-1-2-11-8(10)3-6/h1-5H
SMILES:
Molecular Formula: C8H5BrClN3
Molecular Weight: 258.50 g/mol

4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine

CAS No.:

Cat. No.: VC18632562

Molecular Formula: C8H5BrClN3

Molecular Weight: 258.50 g/mol

* For research use only. Not for human or veterinary use.

4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine -

Specification

Molecular Formula C8H5BrClN3
Molecular Weight 258.50 g/mol
IUPAC Name 4-(4-bromoimidazol-1-yl)-2-chloropyridine
Standard InChI InChI=1S/C8H5BrClN3/c9-7-4-13(5-12-7)6-1-2-11-8(10)3-6/h1-5H
Standard InChI Key HGJGCFLWFJRYFX-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C=C1N2C=C(N=C2)Br)Cl

Introduction

Structural and Molecular Properties

4-(4-Bromo-1H-imidazol-1-yl)-2-chloropyridine is a halogen-rich heterocycle with a molecular weight of 258.50 g/mol. Its IUPAC name, 4-(4-bromoimidazol-1-yl)-2-chloropyridine, reflects the substitution pattern: a bromine atom at the 4-position of the imidazole ring and a chlorine atom at the 2-position of the pyridine ring. The canonical SMILES representation (C1=CN=C(C=C1N2C=C(N=C2)Br)Cl\text{C1=CN=C(C=C1N2C=C(N=C2)Br)Cl}) and InChIKey (HGJGCFLWFJRYFX-UHFFFAOYSA-N\text{HGJGCFLWFJRYFX-UHFFFAOYSA-N}) provide precise structural identifiers for databases and computational studies.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC8H5BrClN3\text{C}_8\text{H}_5\text{BrClN}_3
Molecular Weight258.50 g/mol
IUPAC Name4-(4-bromoimidazol-1-yl)-2-chloropyridine
CAS Number2302-25-2 (precursor)
SMILESBrC1=CNC=N1C2=CC(=NC=C2)Cl
XLogP3 (Partition Coefficient)1.09
Topological Polar Surface Area28.68 Ų

The bromine and chlorine substituents enhance electrophilic reactivity, enabling participation in cross-coupling and nucleophilic substitution reactions . The planar structure of the imidazole and pyridine rings facilitates π-π stacking interactions, which are critical for binding biological targets such as enzymes and receptors .

Synthesis and Optimization Strategies

The synthesis of 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine involves multi-step reactions, typically starting from imidazole and pyridine precursors. A common route includes:

  • Formation of the Imidazole-Pyridine Backbone: Reacting 4-bromoimidazole with 2-chloropyridine derivatives under nucleophilic aromatic substitution conditions. This step requires careful temperature control (70–80°C) and anhydrous solvents to prevent hydrolysis.

  • Purification: Crude products are purified via column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol, yielding >85% purity .

  • Functionalization: Further modifications, such as Suzuki-Miyaura couplings or click chemistry, introduce additional substituents for tailored bioactivity .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Imidazole alkylationK2CO3, DMF, 25°C, 4 hrs78
PurificationHexane:EtOAc (7:3), silica gel85
PropargylationPropargyl bromide, CuSO4, 8 hrs70–80

Recent advancements employ one-pot multicomponent reactions to streamline synthesis. For example, Ramdas Lakavath et al. demonstrated a three-component condensation of 6-bromopicolinaldehyde, benzil, and ammonium acetate in ethanol/acetic acid to form analogous imidazole-pyridine hybrids . This method reduces intermediate isolation and improves scalability.

Chemical Reactivity and Functionalization

The compound’s halogen atoms serve as reactive handles for diverse transformations:

  • Bromine Substitution: Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) replace the bromine atom with aryl, alkenyl, or alkynyl groups, expanding structural diversity .

  • Chlorine Reactivity: Nucleophilic aromatic substitution at the 2-chloropyridine position introduces amines or thiols, enhancing solubility or target affinity.

  • Click Chemistry: Azide-alkyne cycloadditions at terminal alkynes generate triazole-linked conjugates, as demonstrated in anticancer derivative synthesis .

Table 3: Common Reaction Types and Outcomes

Reaction TypeReagentsProduct Application
Suzuki CouplingPd(PPh3)4, Na2CO3Biaryl analogs for kinase inhibition
Nucleophilic SubstitutionNaN3, DMSOAzide intermediates for click chemistry
PropargylationPropargyl bromide, K2CO3Alkyne-functionalized derivatives

Biological Activities and Mechanisms

4-(4-Bromo-1H-imidazol-1-yl)-2-chloropyridine exhibits promising antimicrobial and anticancer properties, attributed to its ability to disrupt cellular processes:

  • Antimicrobial Activity: The bromine atom enhances membrane permeability, enabling interaction with bacterial efflux pumps and DNA gyrase.

  • Anticancer Potential: Derivatives inhibit tubulin polymerization and topoisomerase II, inducing apoptosis in cancer cell lines (IC50: 2–10 μM) . Molecular docking studies reveal strong binding to the colchicine site of tubulin, disrupting microtubule assembly .

Table 4: In Vitro Anticancer Activity of Derivatives

CompoundCell Line (IC50, μM)Target Protein
Triazole conjugate 7aMCF-7 (3.2)Tubulin
Propargylated analog 5HeLa (5.8)Topoisomerase II

Characterization and Analytical Techniques

Structural validation relies on advanced spectroscopic methods:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns and purity. The imidazole proton resonates at δ 8.2–8.5 ppm, while pyridine protons appear at δ 7.6–8.0 ppm.

  • Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak at m/z 258.50 [M+H]+.

  • X-ray Crystallography: Resolves bond lengths and dihedral angles, critical for computational modeling .

Future Directions and Applications

Ongoing research aims to:

  • Optimize synthetic routes for industrial-scale production.

  • Develop prodrugs with enhanced bioavailability via phosphonate or glycoside conjugates.

  • Explore applications in organic electronics, leveraging its π-conjugated system for charge transport.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator